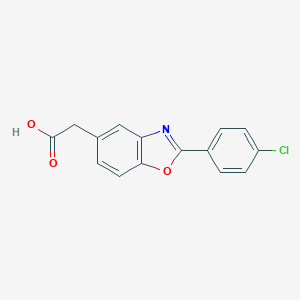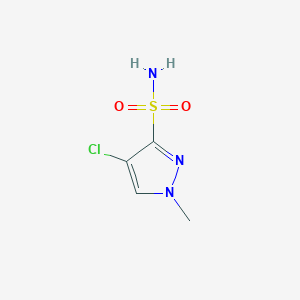
4-chloro-1-methyl-1H-pyrazole-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-1-methyl-1H-pyrazole-3-sulfonamide (CMPS) is a chemical compound that has been widely used in scientific research for its unique properties. It is a sulfonamide derivative that contains a pyrazole ring, which makes it a useful building block for the synthesis of other compounds. CMPS has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Mécanisme D'action
The mechanism of action of 4-chloro-1-methyl-1H-pyrazole-3-sulfonamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in disease processes. For example, 4-chloro-1-methyl-1H-pyrazole-3-sulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. By inhibiting this enzyme, 4-chloro-1-methyl-1H-pyrazole-3-sulfonamide may have potential therapeutic applications in the treatment of diseases such as glaucoma and epilepsy.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-chloro-1-methyl-1H-pyrazole-3-sulfonamide has a variety of biochemical and physiological effects. For example, it has been shown to reduce the growth of cancer cells in vitro, suggesting that it may have potential as a cancer therapy. It has also been shown to lower blood glucose levels in animal models of diabetes, indicating that it may have potential as an anti-diabetic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-chloro-1-methyl-1H-pyrazole-3-sulfonamide in laboratory experiments is its versatility. It can be easily synthesized and modified to create a wide range of derivatives with different properties. However, one limitation of using 4-chloro-1-methyl-1H-pyrazole-3-sulfonamide is that it can be difficult to purify, which can lead to impurities in the final product.
Orientations Futures
There are many potential future directions for research on 4-chloro-1-methyl-1H-pyrazole-3-sulfonamide. One area of interest is the development of new derivatives with improved properties for use in medicinal chemistry and drug discovery. Another area of interest is the investigation of the mechanism of action of 4-chloro-1-methyl-1H-pyrazole-3-sulfonamide and its derivatives, which could lead to the development of new therapies for a variety of diseases. Additionally, the use of 4-chloro-1-methyl-1H-pyrazole-3-sulfonamide in materials science and nanotechnology is an area of growing interest, as its unique properties make it a useful building block for the synthesis of new materials with novel properties.
Méthodes De Synthèse
4-chloro-1-methyl-1H-pyrazole-3-sulfonamide can be synthesized using a variety of methods, including the reaction of 4-chloro-1-methylpyrazole-3-carboxylic acid with sulfonamide reagents such as sulfanilamide or p-toluenesulfonamide. The reaction is typically carried out in the presence of a catalyst such as triethylamine or pyridine, and the resulting product is purified by recrystallization or chromatography.
Applications De Recherche Scientifique
4-chloro-1-methyl-1H-pyrazole-3-sulfonamide has been used in a wide range of scientific research applications, including as a building block for the synthesis of other compounds, as a ligand in coordination chemistry, and as a tool for studying enzyme inhibition. It has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer and diabetes.
Propriétés
Numéro CAS |
154787-25-4 |
|---|---|
Nom du produit |
4-chloro-1-methyl-1H-pyrazole-3-sulfonamide |
Formule moléculaire |
C4H6ClN3O2S |
Poids moléculaire |
195.63 g/mol |
Nom IUPAC |
4-chloro-1-methylpyrazole-3-sulfonamide |
InChI |
InChI=1S/C4H6ClN3O2S/c1-8-2-3(5)4(7-8)11(6,9)10/h2H,1H3,(H2,6,9,10) |
Clé InChI |
MKXMCPLXRCBRIB-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)S(=O)(=O)N)Cl |
SMILES canonique |
CN1C=C(C(=N1)S(=O)(=O)N)Cl |
Synonymes |
1H-Pyrazole-3-sulfonamide,4-chloro-1-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



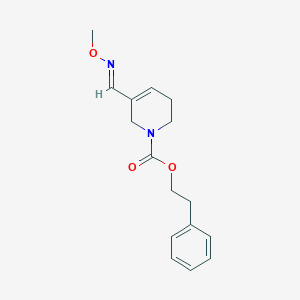
![(3S,13S,14S,17S)-13-Methyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B130114.png)


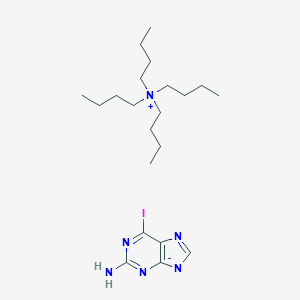
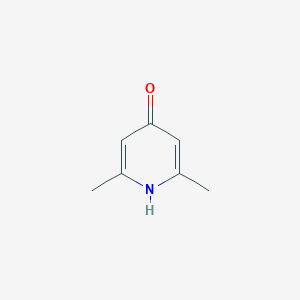
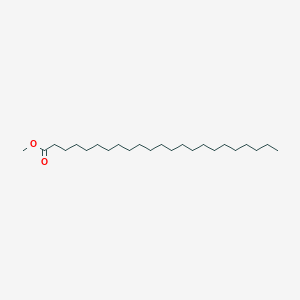
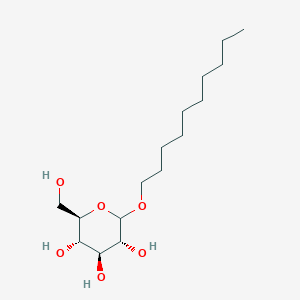
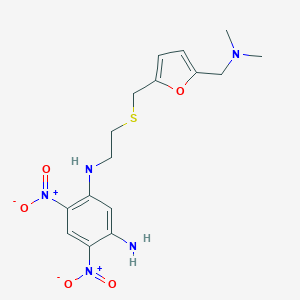
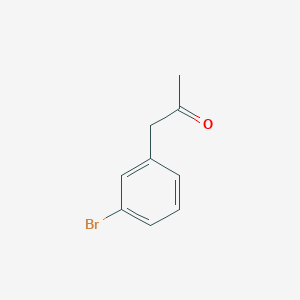

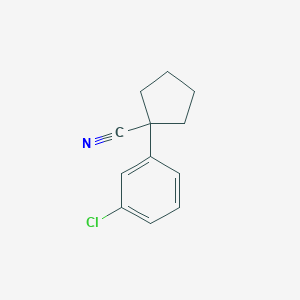
![methyl (1S,2R,4aS,8aR)-2-[(2R)-2-hydroxybutyl]-3-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B130147.png)
